

JNJ-47117096 Hydrochloride: A Comparative Analysis of Kinase Selectivity

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Compound of Interest

Compound Name: JNJ-47117096 hydrochloride

Cat. No.: B608968

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This guide provides a detailed comparison of the kinase selectivity profile of **JNJ-47117096 hydrochloride**, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The data presented here, compiled from publicly available resources, is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance against other kinases.

Overview of JNJ-47117096 Hydrochloride

JNJ-47117096 is a small molecule inhibitor targeting MELK, a serine/threonine kinase implicated in cell cycle regulation and oncogenesis. In addition to its high affinity for MELK, JNJ-47117096 also demonstrates significant activity against Fms-like tyrosine kinase 3 (Flt3), another key target in cancer therapy.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity of **JNJ-47117096 hydrochloride** against a panel of kinases.

Kinase Target	IC50 (nM)
MELK	23[1]
Flt3	18[1]
Mnk2	760[1]
CAMKIIδ	810[1]
CAMKIIγ	1000[1]
MLCK	1000[1]

Table 1: Inhibitory activity of **JNJ-47117096 hydrochloride** against various kinases. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the kinase activity. Lower IC50 values denote higher potency.

As the data indicates, **JNJ-47117096 hydrochloride** is a highly potent inhibitor of both MELK and Flt3, with IC50 values in the low nanomolar range.[1] Its activity against other kinases in the tested panel, such as Mnk2, CAMKIIδ, CAMKIIγ, and MLCK, is significantly lower, with IC50 values in the high nanomolar to micromolar range.[1] This suggests a favorable selectivity profile for its primary targets.

Experimental Protocols

While a detailed, peer-reviewed experimental protocol for the IC50 determination of **JNJ-47117096 hydrochloride** is not publicly available, the general methodology for such an assay is outlined below. This protocol is based on standard biochemical kinase assays.

General Biochemical Kinase Assay (Hypothetical)

Objective: To determine the in vitro inhibitory activity of **JNJ-47117096 hydrochloride** against a panel of purified kinases.

Materials:

- Recombinant human kinases
- Specific peptide substrates for each kinase

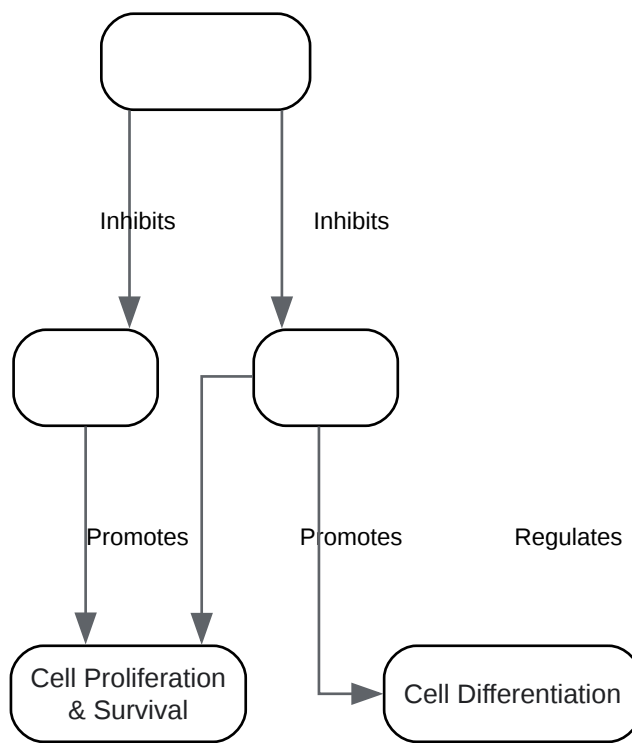
- ATP (Adenosine triphosphate)
- **JNJ-47117096 hydrochloride** (serially diluted)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)
- 384-well plates
- Plate reader

Procedure:

- Prepare serial dilutions of **JNJ-47117096 hydrochloride** in DMSO.
- Add the diluted compound to the wells of a 384-well plate.
- Add the specific kinase and its corresponding peptide substrate to the wells.
- Initiate the kinase reaction by adding a solution of ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate, which is inversely proportional to the kinase activity.
- Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Calculate the percent inhibition for each concentration of the compound relative to a DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

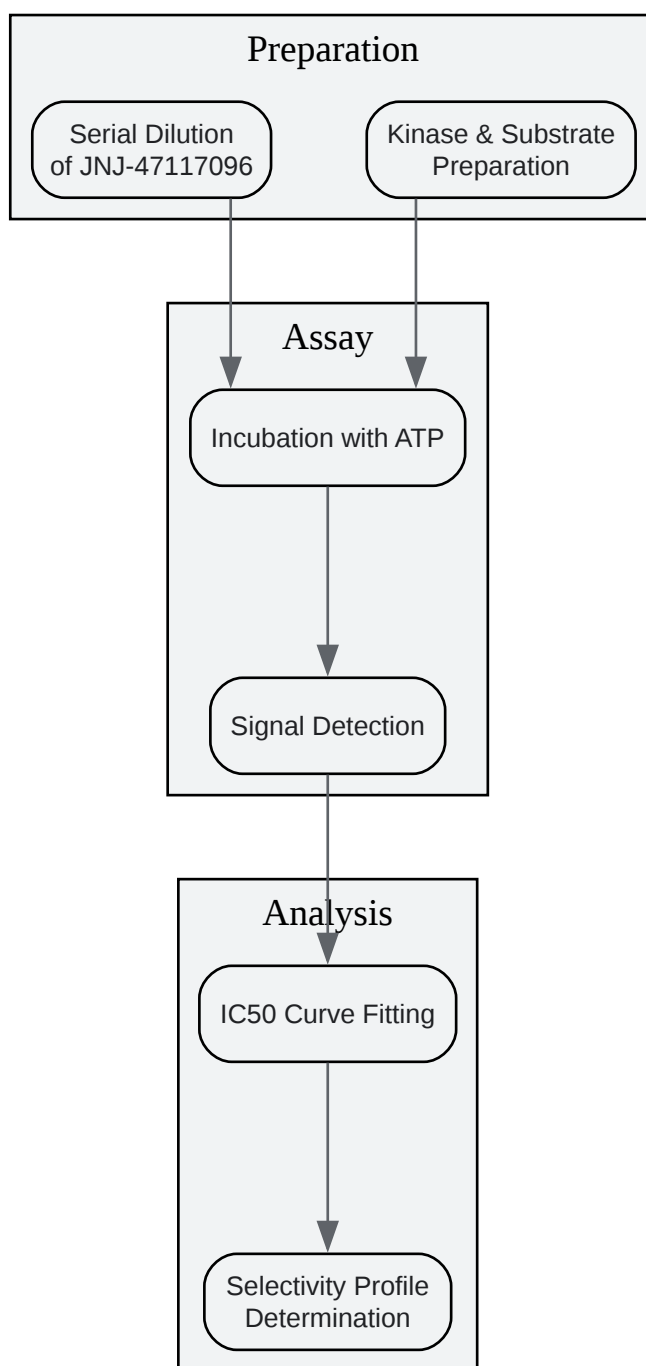
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of **JNJ-47117096 hydrochloride** and a typical experimental workflow for assessing its kinase selectivity.



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Caption: Targeted signaling pathways of **JNJ-47117096 hydrochloride**.



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Caption: Experimental workflow for kinase selectivity profiling.

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References

- 1. medchemexpress.com [medchemexpress.com]
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